![molecular formula C24H15F3N4O2S B13821163 2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 331253-90-8](/img/structure/B13821163.png)
2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with an aldehyde or ketone under reflux conditions in ethanol.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone core with a suitable thiol reagent under basic conditions.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For example, cross-linked poly(4-vinylpyridine) supported boron trifluoride has been used as an efficient and reusable catalyst for the synthesis of quinazolinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs.
Biological Studies: It is used to investigate the mechanisms of action of quinazolinone derivatives in biological systems.
Mecanismo De Acción
The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A simpler quinazolinone derivative with similar biological activities.
4-Oxo-3,4-dihydroquinazoline: Another quinazolinone derivative with potential medicinal applications.
Uniqueness
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is unique due to the presence of both the sulfanyl and trifluoromethyl phenyl groups, which enhance its biological activity and specificity compared to simpler quinazolinone derivatives.
Propiedades
Número CAS |
331253-90-8 |
|---|---|
Fórmula molecular |
C24H15F3N4O2S |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H15F3N4O2S/c25-24(26,27)16-9-3-6-12-19(16)31-20(28-18-11-5-2-8-15(18)22(31)33)13-34-23-29-17-10-4-1-7-14(17)21(32)30-23/h1-12H,13H2,(H,29,30,32) |
Clave InChI |
XQBOWPLSTJUNKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
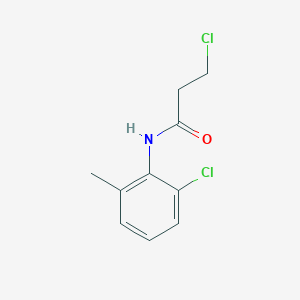

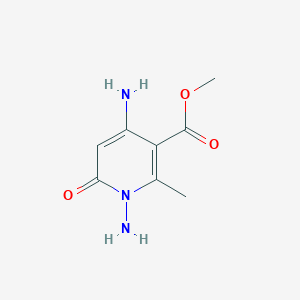
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
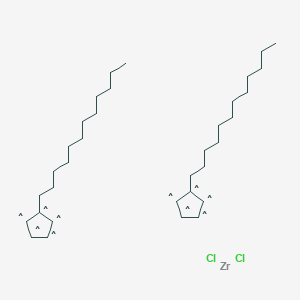

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
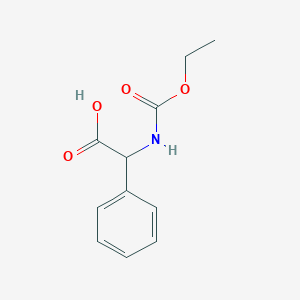
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
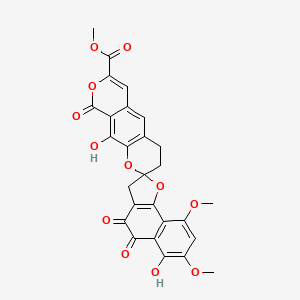
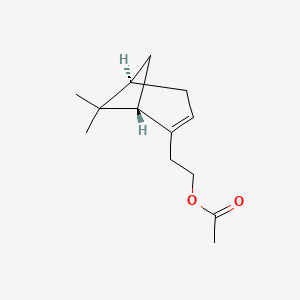
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
